3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structure is characterized by a dichloro-substituted aromatic ring and a phenyl group at the 2-position of the pyrazole ring.
Crystallographic analysis of this compound and related derivatives often employs software such as SHELXL, a widely used tool for small-molecule refinement . The thienopyrazole scaffold is notable for its rigidity and planar geometry, which facilitates π-π stacking and hydrogen-bonding interactions—critical factors in molecular recognition and crystal packing .
Recent patent literature highlights derivatives of thieno[3,4-c]pyrazol-3-yl acetamides as Autotaxin inhibitors, a class of enzymes implicated in cancer and fibrosis .
Properties
IUPAC Name |
3,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-6-11(7-13(20)8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-4-2-1-3-5-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMISLVBUIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thieno[3,4-c]pyrazole ring system, followed by the introduction of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates for treating various diseases.
Industry: Its unique chemical structure can be utilized in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Select Thienopyrazole Derivatives
Key Observations :
- Aromatic vs. Alkyl Groups : The 2-phenyl group in the target compound improves π-π stacking relative to ethyl or methyl substituents, as seen in Derivative 1 and GR 20210100422 .
- Amide Linker : Benzamide derivatives generally exhibit lower solubility than acetamides due to increased hydrophobicity, aligning with the target compound’s predicted solubility (<10 µg/mL) .
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, analyzed via graph set theory , influence crystallinity and stability:
- The benzamide group in the target compound forms N–H···O hydrogen bonds with adjacent molecules, creating a C(4) graph set motif . This contrasts with acetamide derivatives, which often adopt R₂²(8) motifs due to bifurcated hydrogen bonds .
- Dichloro substituents may disrupt intermolecular interactions compared to fluoro analogs, as seen in SHELXL-refined structures of related compounds .
Patent Landscape and Novelty
The target compound’s priority date (GR 20200100391, 2020) precedes later filings (e.g., GR 20210100422, 2021), establishing its novelty in the thienopyrazole class . However, its dichloro-benzamide structure distinguishes it from earlier Autotaxin inhibitors with simpler halogenation patterns.
Biological Activity
3,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a dichlorobenzamide moiety. Its structural characteristics contribute to its biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing neurotransmitter systems and modulating pain pathways.
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound, it was found to significantly reduce levels of pro-inflammatory cytokines in vitro. The study utilized macrophage cell lines treated with lipopolysaccharide (LPS) to induce inflammation. The results indicated that treatment with this compound led to a dose-dependent decrease in cytokine production.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against various cancer cell lines. The results demonstrated that it induced apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity against breast and colon cancer cell lines while exhibiting minimal toxicity to normal cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects is crucial for evaluating the safety and efficacy of this compound:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It is primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly through urine.
Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects observed in animal models.
Q & A
Basic: What are the critical functional groups in 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how do they influence reactivity?
The compound features a thieno[3,4-c]pyrazole core substituted with a 2-phenyl group, a benzamide moiety, and two chlorine atoms at the 3,5-positions of the benzamide ring. Key functional groups include:
- Amide group (-CONH-) : Facilitates hydrogen bonding with biological targets, enhancing binding affinity.
- Chlorine atoms : Increase lipophilicity and electronic effects, potentially improving interactions with hydrophobic enzyme pockets.
- Thiophene and pyrazole rings : Provide π-π stacking capabilities and conformational rigidity, critical for stabilizing target complexes.
These groups collectively influence reactivity in nucleophilic substitution, amide coupling, and cyclization reactions .
Methodological Insight : Prioritize computational modeling (e.g., DFT calculations) to predict reactive sites, followed by experimental validation via substituent modification and kinetic studies.
Basic: What synthetic routes are reported for this compound, and what are the common challenges?
Synthesis typically involves multi-step pathways:
Core formation : Cyclocondensation of thiophene derivatives with hydrazines to form the thieno-pyrazole scaffold.
Substitution : Introduction of the 2-phenyl group via Ullmann coupling or nucleophilic aromatic substitution.
Benzamide coupling : Amidation using activated benzoyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) under anhydrous conditions.
Challenges : Low yields in cyclization steps due to steric hindrance, and purification difficulties caused by byproducts like regioisomers. Optimize using high-temperature reflux in DMF with catalytic Pd(PPh₃)₄ .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Key parameters for optimization:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions.
- Temperature : Cyclization steps often require reflux (110–130°C), while amidation proceeds at 0–5°C to minimize hydrolysis.
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl substitutions.
Data-Driven Approach : Use Design of Experiments (DoE) to test variables (e.g., solvent:temperature ratio) and analyze outcomes via HPLC for purity and yield quantification .
Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural elucidation :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thieno-pyrazole ring and chlorine substitution patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing.
- Purity assessment :
- HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts) with a C18 column and acetonitrile/water gradient.
- Elemental analysis : Validates stoichiometry of chlorine atoms.
Contradiction Resolution : Discrepancies in mass spectrometry data (e.g., unexpected adducts) require tandem MS/MS fragmentation analysis .
Basic: What hypotheses exist regarding the compound’s biological activity, and how are they tested?
Hypotheses focus on kinase inhibition (e.g., JAK2, EGFR) due to structural similarity to known pyrazole-based inhibitors. Testing strategies:
- In vitro assays : Enzymatic inhibition assays using recombinant kinases and ATP-competitive ELISA.
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays.
- SAR studies : Modify the benzamide or pyrazole substituents to correlate structure with IC₅₀ values .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in ATP concentrations or buffer pH. Standardize protocols using guidelines from the Assay Guidance Manual.
- Compound stability : Degradation in DMSO stock solutions. Confirm stability via LC-MS before assays.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
Case Study : If a study reports anti-inflammatory activity but another shows no effect, perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways .
Advanced: What strategies are recommended for studying the compound’s metabolic stability and toxicity?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at the pyrazole ring).
- Toxicity screening :
- Ames test : Assess mutagenicity using Salmonella strains.
- hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology.
- In silico tools : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
